3-Cyclobutylaniline
Overview
Description
3-Cyclobutylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclobutyl group attached to the third position of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclobutylaniline can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as a cyclobutyl-substituted benzene derivative, followed by amination. Another method includes the [4+2] annulation of cyclobutylanilines with alkynes enabled by visible-light photocatalysis . This reaction employs iridium catalysts and is performed under degassed conditions with visible light.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclobutyl-substituted aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized aniline derivatives.
Scientific Research Applications
3-Cyclobutylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclobutylaniline involves its interaction with specific molecular targets and pathways. For instance, in photocatalytic reactions, it undergoes [4+2] annulation with alkynes mediated by singlet oxygen generated via photosensitization . This process highlights its role in forming cyclohexene derivatives through visible light photocatalysis.
Comparison with Similar Compounds
Cyclobutylbenzene: Similar in structure but lacks the amino group.
Cyclobutylamine: Contains the cyclobutyl group but is not attached to an aromatic ring.
Aniline: Lacks the cyclobutyl group but shares the amino-substituted benzene structure.
Uniqueness: 3-Cyclobutylaniline is unique due to the presence of both the cyclobutyl group and the aniline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-cyclobutylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJBVKSLLOQPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353854-58-6 | |
Record name | 3-cyclobutylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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